Cas no 824-45-3 (2-(chloromethyl)-1,4-dimethylbenzene)

2-(chloromethyl)-1,4-dimethylbenzene structure
824-45-3 structure
Product name:2-(chloromethyl)-1,4-dimethylbenzene
CAS No:824-45-3
MF:C9H11Cl
MW:154.636641740799
MDL:MFCD00000902
CID:39990
PubChem ID:69987

2-(chloromethyl)-1,4-dimethylbenzene Chemical and Physical Properties

Names and Identifiers

    • 2,5-Dimethylbenzyl chloride
    • 1-Chloromethyl-2,5-dimethylbenzene
    • 2-(Chloromethyl)-1,4-dimethylbenzene
    • 2.5-Dimethylbenzylchloride
    • 1,4-dimethyl-2-(chloromethyl)benzene
    • 1-Chlormethyl-2,5-dimethylbenzol
    • 2-(Chloromethyl)-1,4-DiMethyl-Benzene
    • 2,4-DIMETHYLPHENYLMETHYLSULFONE
    • 2,5-dimethyl-1-chloromethylbenzene
    • Benzene,2-(chloromethyl)-1,4-dimethyl
    • Benzenemethanol,2-bromo-5-fluoro
    • 2-Chloromethyl-p-xylene
    • Benzene, 2-(chloromethyl)-1,4-dimethyl-
    • PECXPZGFZFGDRD-UHFFFAOYSA-N
    • Benzenemethanol,2-bromo-5-fluoro-
    • 2,5-dimethylbenzylchloride
    • NSC133437
    • 2,5-dimethylbenzyl-chloride
    • 2,5-dimethyl-benzylchloride
    • KSC543O7L
    • 2-(Chloromethyl)-1,4-dimethylbenzene (ACI)
    • (Chloromethyl)-p-xylene
    • 1,4-Dimethyl-2-chloromethylbenzene
    • 1-(Chloromethyl)-2,5-dimethylbenzene
    • 2-Chloromethyl-1,4-dimethylbenzene
    • NSC 133437
    • AI3-15520
    • FT-0610464
    • NS00038201
    • 824-45-3
    • EN300-17615
    • 2-(Chloromethyl)-1,4-dimethylbenzene #
    • 2.5-Dimethylbenzyl chloride
    • AKOS000121567
    • J-640270
    • EINECS 212-529-6
    • LS-02186
    • MFCD00000902
    • DTXSID4061177
    • D2716
    • SCHEMBL1030033
    • Z56969302
    • F2190-0262
    • 2,5-Dimethylbenzyl chloride, 98%
    • J-800262
    • NSC-133437
    • ALBB-005971
    • DB-116355
    • STK503648
    • DTXCID2048294
    • 2-(chloromethyl)-1,4-dimethylbenzene
    • MDL: MFCD00000902
    • Inchi: 1S/C9H11Cl/c1-7-3-4-8(2)9(5-7)6-10/h3-5H,6H2,1-2H3
    • InChI Key: PECXPZGFZFGDRD-UHFFFAOYSA-N
    • SMILES: ClCC1C(C)=CC=C(C)C=1
    • BRN: 2206277

Computed Properties

  • Exact Mass: 154.05500
  • Monoisotopic Mass: 154.054928
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 101
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: nothing
  • Surface Charge: 0
  • Topological Polar Surface Area: 0
  • XLogP3: 3

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.046 g/mL at 25 °C(lit.)
  • Melting Point: -43.35°C (estimate)
  • Boiling Point: 121°C/28mmHg(lit.)
  • Flash Point: Fahrenheit: 150.8 ° f < br / > Celsius: 66 ° C < br / >
  • Refractive Index: n20/D 1.537(lit.)
  • Water Partition Coefficient: Insoluble
  • PSA: 0.00000
  • LogP: 3.04220
  • Solubility: Insoluble in water

2-(chloromethyl)-1,4-dimethylbenzene Security Information

2-(chloromethyl)-1,4-dimethylbenzene Customs Data

  • HS CODE:2903999090
  • Customs Data:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

2-(chloromethyl)-1,4-dimethylbenzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A013010178-1g
2,5-Dimethylbenzyl chloride
824-45-3 97%
1g
$1579.40 2023-09-01
Key Organics Ltd
LS-02186-1MG
2-(chloromethyl)-1,4-dimethylbenzene
824-45-3 >95%
1mg
£37.00 2025-02-09
Key Organics Ltd
LS-02186-5G
2-(chloromethyl)-1,4-dimethylbenzene
824-45-3 >95%
5g
£385.00 2025-02-09
Key Organics Ltd
LS-02186-25G
2-(chloromethyl)-1,4-dimethylbenzene
824-45-3 >95%
25g
£913.00 2025-02-09
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L01303-5g
2,5-Dimethylbenzyl chloride, 98%
824-45-3 98%
5g
¥396.00 2023-02-25
Enamine
EN300-17615-0.5g
2-(chloromethyl)-1,4-dimethylbenzene
824-45-3 95%
0.5g
$20.0 2023-09-20
Enamine
EN300-17615-1.0g
2-(chloromethyl)-1,4-dimethylbenzene
824-45-3 95%
1g
$25.0 2023-05-03
Life Chemicals
F2190-0262-0.25g
2-(chloromethyl)-1,4-dimethylbenzene
824-45-3 95%+
0.25g
$18.0 2023-09-06
Life Chemicals
F2190-0262-1g
2-(chloromethyl)-1,4-dimethylbenzene
824-45-3 95%+
1g
$21.0 2023-09-06
TRC
B429953-5g
2,5-Dimethylbenzyl Chloride
824-45-3
5g
$ 65.00 2022-06-07

2-(chloromethyl)-1,4-dimethylbenzene Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid Catalysts: 1-Ethyl-3-methylimidazolium hexafluorophosphate Solvents: Water ;  5 h, 70 °C
Reference
An experimental and theoretical study on imidazolium-based ionic liquid promoted chloromethylation of aromatic hydrocarbons
Wang, Yun; et al, Journal of the Chilean Chemical Society, 2013, 58(4), 2196-2199

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C; 14 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Ir-Catalyzed Asymmetric and Regioselective Hydrogenation of Cyclic Allylsilanes and Generation of Quaternary Stereocenters via the Hosomi-Sakurai Allylation
Rabten, Wangchuk; et al, Chemistry - A European Journal, 2018, 24(7), 1681-1685

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Bromobenzene Solvents: Tetrahydrofuran
Reference
Benzylsamarium complexes and their reactivity
Collin, J.; et al, Inorganica Chimica Acta, 1987, 140(1-2), 29-30

Synthetic Circuit 4

Reaction Conditions
Reference
Aromatic ketoethers. Condensation products of 4,4'-dihydroxybenzophenone with methylchloride compounds
Iovu, Mircea; et al, Revistade Chimie (Bucharest, 1981, 32(6), 548-55

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Thionyl chloride
Reference
Photocyclization of α-(o-tolyl)acetophenones: triplet and 1,5-biradical reactivity
Wagner, Peter J.; et al, Journal of the American Chemical Society, 1991, 113(25), 9630-9

Synthetic Circuit 6

Reaction Conditions
1.1 -
2.1 Reagents: Thionyl chloride
Reference
Photocyclization of α-(o-tolyl)acetophenones: triplet and 1,5-biradical reactivity
Wagner, Peter J.; et al, Journal of the American Chemical Society, 1991, 113(25), 9630-9

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrochloric acid Catalysts: 1-Ethyl-3-methylimidazolium tetrafluoroborate ;  5 h, 70 °C
Reference
[emim]BF4-promoted chloromethylation of aromatic hydrocarbons
Wang, Yun; et al, Synthetic Communications, 2006, 36(20), 3053-3059

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid Catalysts: Scandium triflate Solvents: Water ;  5 h, 70 °C
Reference
Rare earth metal triflates as versatile catalysts for the chloromethylation of aromatic hydrocarbons
Kishida, Toru; et al, Green Chemistry, 2004, 6(1), 57-62

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Chlorine dioxide Solvents: Water ;  1.75 h, rt
1.2 Reagents: Sodium thiosulfate
Reference
Chlorination and oxidation products formed from 1,2,4-trimethylbenzene in aqueous solution under the action of chlorine dioxide
Khasanova, Z. R.; et al, Russian Journal of Applied Chemistry, 2007, 80(7), 1105-1110

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Carbon tetrachloride Catalysts: Acetonitrile ,  Molybdenum hexacarbonyl ;  1 h, 170 °C
Reference
Synthesis of benzyl chlorides and diarylmethanes via coupled reactions of methylarenes with carbon tetrachloride in the presence of manganese- and molybdenum-containing catalysts
Khusnutdinov, R. I.; et al, Neftekhimiya, 2004, 44(4), 293-300

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Thionyl chloride
Reference
New approach to the mechanism of the reaction between benzyl Grignard reagents and carbonyl compounds
Bernardon, Claude; et al, Journal of Organic Chemistry, 1982, 47(3), 463-8

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Iron chloride (FeCl3)
Reference
Arylmethyl isocyanates
Kozhushko, B. N.; et al, Zhurnal Organicheskoi Khimii, 1984, 20(4), 721-7

Synthetic Circuit 13

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
2.1 Reagents: Bromobenzene Solvents: Tetrahydrofuran
Reference
Benzylsamarium complexes and their reactivity
Collin, J.; et al, Inorganica Chimica Acta, 1987, 140(1-2), 29-30

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hydrochloric acid Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ;  2 h
1.2 Reagents: Hydrochloric acid ;  4 h, 80 °C; cooled
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Reference
Chloromethylation of Aromatic Compounds Catalyzed by Surfactant Micelles in Oil-Water Biphasic System
Liu, Qifa; et al, Catalysis Letters, 2009, 131(3-4), 485-493

2-(chloromethyl)-1,4-dimethylbenzene Raw materials

2-(chloromethyl)-1,4-dimethylbenzene Preparation Products

2-(chloromethyl)-1,4-dimethylbenzene Related Literature

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